

"5-Methyl-3-(oxazol-5-yl)isoxazole" physicochemical characteristics

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Compound of Interest		
Compound Name:	5-Methyl-3-(oxazol-5-yl)isoxazole	
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An In-depth Technical Guide on the Physicochemical Characteristics of **5-Methyl-3-(oxazol-5-yl)isoxazole** and Related Compounds

Disclaimer: Direct experimental data for the physicochemical characteristics of **5-Methyl-3- (oxazol-5-yl)isoxazole** is not readily available in the current scientific literature. This guide provides a comprehensive overview of its predicted properties and the experimental data of structurally related isoxazole derivatives to offer a scientifically grounded estimation of its characteristics for researchers, scientists, and drug development professionals.

Introduction

Isoxazole and oxazole moieties are five-membered heterocyclic rings containing nitrogen and oxygen atoms that are prominent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The hybridization of these two pharmacophores into a single molecule, such as 5-Methyl-3-(oxazol-5-yl)isoxazole, presents a promising avenue for the development of novel therapeutic agents.[1] Isoxazole-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3] This technical guide aims to provide a detailed summary of the expected physicochemical properties of 5-Methyl-3-(oxazol-5-yl)isoxazole, drawing comparisons with known, structurally similar compounds. Additionally, it outlines standard experimental protocols for the characterization of such molecules and provides an overview of a general synthetic route.



Molecular Structure and Predicted Physicochemical Properties

The chemical structure of **5-Methyl-3-(oxazol-5-yl)isoxazole** consists of a central isoxazole ring substituted with a methyl group at the 5-position and an oxazole ring at the 3-position. The arrangement of heteroatoms in both rings influences the molecule's electronic distribution, polarity, and potential for intermolecular interactions, such as hydrogen bonding.

Below is a table summarizing the predicted physicochemical properties for **5-Methyl-3-(oxazol-5-yl)isoxazole** based on its chemical structure.

Property	Predicted Value
Molecular Formula	C7H5N3O2
Molecular Weight	163.14 g/mol
Canonical SMILES	CC1=CC(=NO1)C2=CN=CO2
InChI Key	Not available
Topological Polar Surface Area	61.9 Å ² (Predicted)
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4
Rotatable Bonds	1

Physicochemical Data of Structurally Related Isoxazole Derivatives

To provide a practical reference for the expected properties of **5-Methyl-3-(oxazol-5-yl)isoxazole**, the following table summarizes the experimental physicochemical data for several related 3,5-disubstituted isoxazole derivatives. These compounds share key structural features, such as the 5-methylisoxazole core or a 3-heterocyclic/aromatic substituent, making them valuable comparators.



Compo	Molecul ar Formula	Molecul ar Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refracti ve Index	Citation s
3-Methyl- 5- phenyliso xazole	C10H9NO	159.18	-	-	-	-	[4]
5-Methyl- 3- phenyliso xazole-4- carboxyli c acid	C11H9NO 3	203.19	192-194	-	-	-	
Methyl 5- methyliso xazole-3- carboxyla te	С6Н7NОз	141.13	90-94	-	-	-	[5]
Methyl isoxazole -5- carboxyla te	C₅H₅NO₃	127.10	48-51	-	1.229 (Predicte d)	-	[6]
Ethyl 3- ethyl-5- methyl-4- isoxazole carboxyla te	C9H13NO 3	183.20	-	71-72 (at 0.5 mmHg)	1.066	1.4630	[7]
Methyl 5- phenyliso xazole-3-	C11H9NO	203.20	78-86	-	-	-	[8]



carboxyla te							
3-Methyl- 5- isoxazole carboxyli c acid	C5H5NO3	127.10	-	-	-	-	[9]
5-Methyl- 3- phenyliso xazole-4- carboxa mide	C11H10N2 O2	202.21	-	-	-	-	[10]

General Experimental Protocols for Characterization

The structural elucidation and purity assessment of newly synthesized isoxazole derivatives like **5-Methyl-3-(oxazol-5-yl)isoxazole** are typically achieved through a combination of spectroscopic and analytical techniques.[11][12][13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For 5-Methyl-3-(oxazol-5-yl)isoxazole, one would expect characteristic signals for the methyl protons, as well as distinct signals for the protons on the isoxazole and oxazole rings. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the connectivity of the structure.
 - ¹³C NMR: This method identifies the different carbon environments within the molecule. It is used to confirm the presence of all carbon atoms in the expected electronic environments, including the sp² carbons of the heterocyclic rings and the sp³ carbon of the methyl group.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation



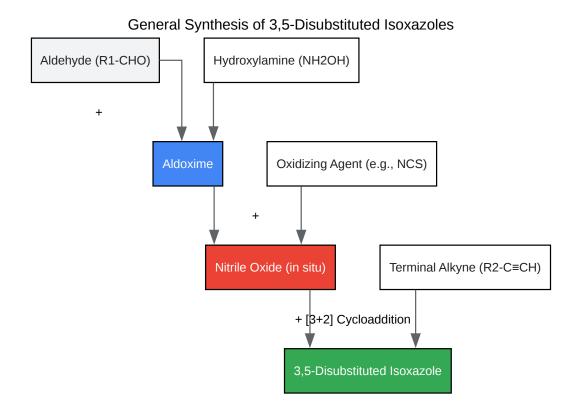
patterns. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the molecule with high accuracy.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an isoxazole derivative, characteristic absorption bands for C=N, C=C, and N-O stretching vibrations within the heterocyclic rings would be expected.
- Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to support the structural assignment and assess purity.
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

General Synthesis of 3,5-Disubstituted Isoxazoles

A prevalent method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[14] A common one-pot procedure starts with an aldehyde, which is converted to an aldoxime. The aldoxime is then oxidized in situ to a nitrile oxide, which subsequently reacts with a terminal alkyne to yield the desired 3,5-disubstituted isoxazole.[15]





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Caption: A generalized workflow for the synthesis of 3,5-disubstituted isoxazoles.

Biological Activity of Isoxazole-Oxazole Hybrids

The combination of isoxazole and oxazole rings in a single molecule has been explored for various therapeutic applications.[1] These hybrid compounds have been reported to exhibit a broad spectrum of biological activities, including:

- Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents.[3]
- Anti-inflammatory and Immunosuppressive Effects: Certain isoxazole-oxazole hybrids have shown potent inhibition of T-cell proliferation and the production of pro-inflammatory



cytokines like IL-17 and IFN-y, suggesting their potential in treating autoimmune disorders.[1]

- Antibacterial and Antifungal Activity: The isoxazole scaffold is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their efficacy against various pathogens.[11]
- Antiviral Activity: Isoxazole-containing compounds have also been investigated for their potential to inhibit viral replication.[1]

Due to their structural diversity, isoxazole-oxazole hybrids can interact with a variety of biological targets, including enzymes and receptors, making them a versatile class of compounds for drug discovery.[1]

Conclusion

While specific experimental data for **5-Methyl-3-(oxazol-5-yl)isoxazole** remains to be reported, an analysis of structurally related compounds provides a strong foundation for predicting its physicochemical characteristics. It is expected to be a stable, solid compound with a molecular weight of approximately 163.14 g/mol . Its characterization would rely on standard spectroscopic and analytical techniques. The synthetic accessibility of the 3,5-disubstituted isoxazole core, coupled with the diverse biological activities reported for isoxazole-oxazole hybrids, underscores the potential of **5-Methyl-3-(oxazol-5-yl)isoxazole** as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound to fully elucidate its properties and biological potential.

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